REACTION_CXSMILES
|
C([O:3][CH:4]([O:13][CH2:14][CH3:15])[CH2:5][CH:6]([O:10]CC)[O:7][CH2:8][CH3:9])C.C(OC(=O)C)(=O)C.[C:23](OCC)(=O)[CH2:24][C:25]([O:27][CH2:28][CH3:29])=O>>[CH2:28]([O:27][CH:25]=[CH:24][CH:23]=[C:5]([C:4]([O:13][CH2:14][CH3:15])=[O:3])[C:6]([O:7][CH2:8][CH3:9])=[O:10])[CH3:29]
|
Name
|
fused zinc chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(OCC)OCC)OCC
|
Name
|
|
Quantity
|
1.96 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.57 mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a stirred, refluxing solution of 1.0 g
|
Type
|
CUSTOM
|
Details
|
10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for one-half hour after which time the
|
Type
|
CUSTOM
|
Details
|
are removed by distillation up to a vapor temperature of 120° C. (pot 130° C.)
|
Type
|
ADDITION
|
Details
|
of acetic anhydride are added
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
Again, low boilers are removed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |